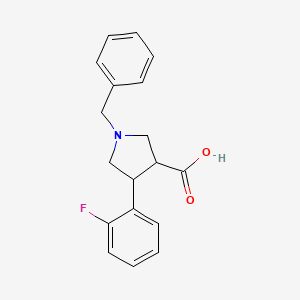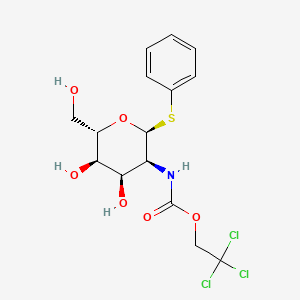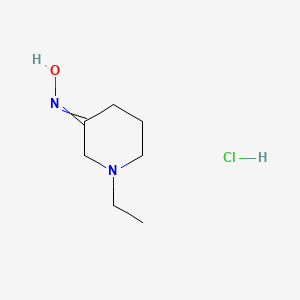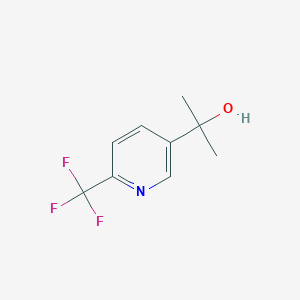
2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol
Vue d'ensemble
Description
2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 6-(trifluoromethyl)pyridine as the starting material.
Halogenation: The pyridine ring is halogenated to introduce a halogen atom at the 3-position.
Grignard Reaction: The halogenated pyridine undergoes a Grignard reaction with methyl magnesium chloride to form the corresponding alcohol.
Hydrogenation: The resulting intermediate is hydrogenated to produce the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Various substituted pyridines and their derivatives.
Applications De Recherche Scientifique
2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: It serves as a probe in biological studies to understand the effects of fluorination on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to its fluorinated structure.
Mécanisme D'action
The mechanism by which 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, or other molecular interactions. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability.
Molecular Targets and Pathways:
Biological Targets: Enzymes, receptors, and other proteins.
Pathways: Various metabolic and signaling pathways in biological systems.
Comparaison Avec Des Composés Similaires
2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol is compared with other similar compounds to highlight its uniqueness:
2-(6-(Trifluoromethyl)pyridin-3-yl)ethanol: Similar structure but with an ethyl group instead of isopropyl.
2-(6-(Trifluoromethyl)pyridin-3-yl)butan-2-ol: Similar structure but with a butyl group instead of isopropyl.
2-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol: Similar structure but with the hydroxyl group at a different position.
These compounds differ in their physical and chemical properties, which can influence their applications and effectiveness in various fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and properties make it a valuable tool in the development of new materials, pharmaceuticals, and other chemical products.
Propriétés
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-8(2,14)6-3-4-7(13-5-6)9(10,11)12/h3-5,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLZRNRPGIKLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694749 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031721-43-3 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

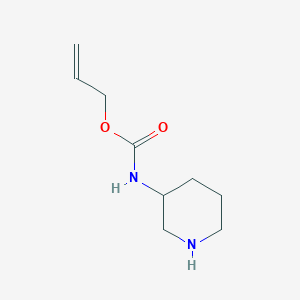
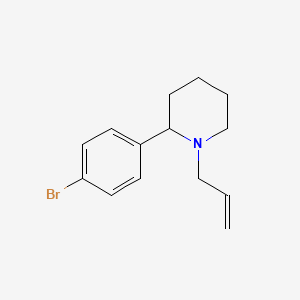
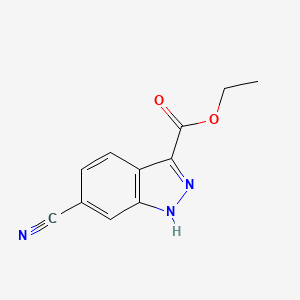
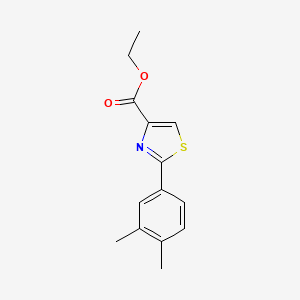
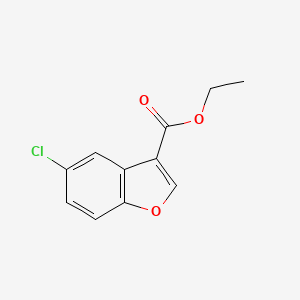
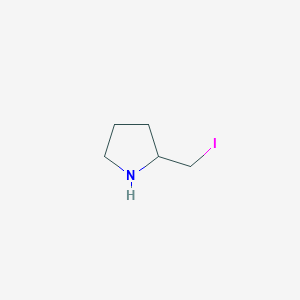
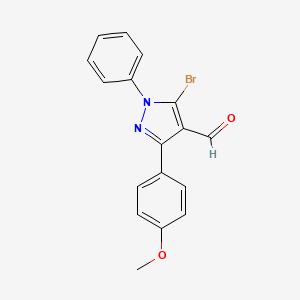

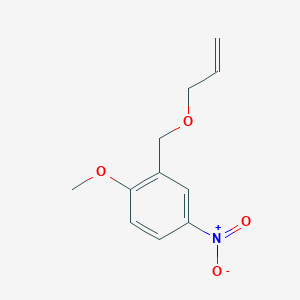
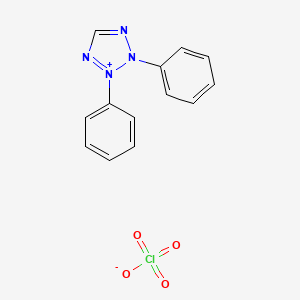
![3-[(Allyloxy)methyl]-4-(2-chloroethoxy)aniline](/img/structure/B1503149.png)
